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Compound of Interest

Compound Name: 2-(Piperidin-3-yl)benzo[d]thiazole

Cat. No.: B1342488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(Piperidin-3-
yl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the

limited availability of specific data for this exact isomer, this document also encompasses the

broader class of 2-(piperidinyl)benzo[d]thiazoles and related 2-(piperazinyl)benzo[d]thiazole

derivatives. The guide covers the chemical identity, synthesis methodologies, known biological

activities with a focus on anticancer properties, and relevant signaling pathways. Quantitative

data for related compounds are presented for comparative analysis. Detailed experimental

protocols, where available in the public domain for analogous compounds, are also provided to

aid in further research and development.

Compound Identification
The target compound is 2-(Piperidin-3-yl)benzo[d]thiazole. While a specific CAS number for

the free base is not readily available in public databases, its hydrochloride salt is identified as:
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Compound Name CAS Number PubChem CID

2-(Piperidin-3-yl)-1,3-

benzothiazole hydrochloride
51785-16-1 20847980[1]

2-(Piperidin-3-yl)-1,3-

benzothiazole (Parent)
Not Available 2998624[1]

For the purpose of this guide, data from closely related isomers and derivatives will be

discussed to provide a comprehensive understanding of the structure-activity relationships

within this class of compounds.

Synthesis and Characterization
The synthesis of 2-(piperidinyl)benzo[d]thiazoles can be achieved through several established

synthetic routes. The most common approaches involve the reaction of a benzothiazole

precursor with a piperidine moiety.

General Synthesis Workflow
A general workflow for the synthesis of 2-(piperidinyl)benzo[d]thiazoles is illustrated below. This

typically involves the nucleophilic substitution of a leaving group on the benzothiazole ring by

the piperidine nitrogen.

Starting Materials

Reaction Product

2-Chlorobenzothiazole

Nucleophilic Substitution

Piperidine

2-(Piperidinyl)benzothiazole

Click to download full resolution via product page

Caption: General synthesis workflow for 2-(piperidinyl)benzothiazoles.
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Experimental Protocols
While a specific protocol for 2-(piperidin-3-yl)benzo[d]thiazole is not detailed in the reviewed

literature, a procedure for a similar compound, 2-(1-piperidinyl)-1,3-benzothiazole, has been

reported and can be adapted.

Synthesis of 2-(1-Piperidinyl)-1,3-benzothiazole:[2]

Reactants: 2-Chlorobenzothiazole and N-ethylpiperidine.

Procedure: The reactants are heated at 403 K for 5 days.

Work-up: The volatile components are removed under reduced pressure.

Purification: The crude product is purified by column chromatography to yield pale-yellow

crystalline 2-(1-piperidinyl)-1,3-benzothiazole.[2]

Another common method involves the condensation of 2-aminothiophenol with a piperidine-

containing carbonyl compound. The synthesis of various 2-substituted benzothiazoles has

been achieved through the condensation of 2-aminothiophenol with aldehydes in the presence

of a catalyst such as a mixture of H₂O₂/HCl in ethanol at room temperature.[3]

Biological Activity and Therapeutic Potential
Benzothiazole derivatives are a well-established class of pharmacologically active compounds,

exhibiting a wide range of biological activities including anticancer, anti-inflammatory,

antimicrobial, and anticonvulsant properties. The introduction of a piperidine or piperazine

moiety at the 2-position has been a key strategy in the development of potent therapeutic

agents.

Anticancer Activity
A significant body of research has focused on the anticancer properties of 2-(piperidinyl)- and

2-(piperazinyl)benzothiazole derivatives. These compounds have demonstrated cytotoxic

activity against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity of Related Benzothiazole Derivatives:
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Compound Cell Line IC50 (µM) Reference

Pyridine containing

pyrimidine derivative

34

Colo205 5.04 [4]

Pyridine containing

pyrimidine derivative

34

U937 13.9 [4]

Pyridine containing

pyrimidine derivative

34

MCF-7 30.67 [4]

Pyridine containing

pyrimidine derivative

34

A549 30.45 [4]

Compound 4d C6 0.03 mM [1]

Compound 4e A549 0.03 mM [1]

Compound 4h C6 0.03 mM [1]

Aroyl substituted

benzothiazole-

piperazine derivative

1h

HUH-7, MCF-7, HCT-

116
Active [5]

Aroyl substituted

benzothiazole-

piperazine derivative

1j

HUH-7, MCF-7, HCT-

116
Active [5]

Note: The data presented is for a variety of structurally related compounds and not for 2-
(Piperidin-3-yl)benzo[d]thiazole itself.

The anticancer mechanism of these compounds often involves the induction of apoptosis and

cell cycle arrest.[5] For instance, certain benzothiazole-piperazine derivatives have been

shown to cause apoptosis by arresting the cell cycle at the subG1 phase.[5]
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Signaling Pathways in Anticancer Activity
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer

effects of benzothiazole derivatives. The PI3K/Akt and Ras/MEK/ERK signaling pathways,

which are crucial for cell proliferation and survival, have been identified as key targets.

Inhibition of these pathways by benzothiazole derivatives can lead to decreased cancer cell

growth and survival.

Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to reduce the

activation of the PI3K/Akt pathway.[6] Studies on other small molecules have demonstrated

that the combined inhibition of the MAPK/ERK and PI3K/AKT pathways can overcome

resistance to targeted therapies in cancer.[7]

Diagram of Potential Signaling Pathway Inhibition by 2-Substituted Benzothiazoles:
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Caption: Potential inhibition of the Ras/MEK/ERK and PI3K/Akt pathways by benzothiazole

derivatives.

Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives have

provided insights into the structural features that contribute to their biological activity. For a

series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, QSAR analysis has

been performed to understand the relationship between their chemical structure and antitumor

activity.[8][9] These studies help in the rational design of more potent and selective analogs.

For instance, in a study of benzothiazole derivatives of thioperamide, it was found that less

bulky and more flexible structures on the benzothiazole moiety could improve potency.[10]

Conclusion
2-(Piperidin-3-yl)benzo[d]thiazole belongs to a class of heterocyclic compounds with

significant therapeutic potential, particularly in the area of oncology. While specific experimental

data for the 3-yl isomer is scarce, the available information on related 2-(piperidinyl)- and 2-

(piperazinyl)benzothiazole derivatives provides a strong foundation for future research. The

established synthetic routes and the understanding of their anticancer mechanisms, including

the inhibition of key signaling pathways like PI3K/Akt and Ras/MEK/ERK, offer valuable starting

points for the design and development of novel drug candidates based on this scaffold. Further

investigation into the specific properties of the 3-yl isomer is warranted to fully explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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